molecular formula C15H20O7P- B15161212 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate CAS No. 820233-29-2

2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate

Cat. No.: B15161212
CAS No.: 820233-29-2
M. Wt: 343.29 g/mol
InChI Key: XCQQUCDMMGTXCC-UHFFFAOYSA-M
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Description

2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphosphoryl group, a methoxyphenyl group, and a pent-3-en-1-yl carbonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl and phosphoric acid derivatives, followed by a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and may involve hydrazine-directed C–H functionalization pathways .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies or as a potential drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl acetate
  • 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl ether

Uniqueness

What sets 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate apart from similar compounds is its carbonate moiety, which can impart different chemical reactivity and biological activity compared to acetates or ethers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

CAS No.

820233-29-2

Molecular Formula

C15H20O7P-

Molecular Weight

343.29 g/mol

IUPAC Name

[2-dimethoxyphosphoryl-5-(3-methoxyphenyl)pent-3-enyl] carbonate

InChI

InChI=1S/C15H21O7P/c1-19-13-8-4-6-12(10-13)7-5-9-14(11-22-15(16)17)23(18,20-2)21-3/h4-6,8-10,14H,7,11H2,1-3H3,(H,16,17)/p-1

InChI Key

XCQQUCDMMGTXCC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)CC=CC(COC(=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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